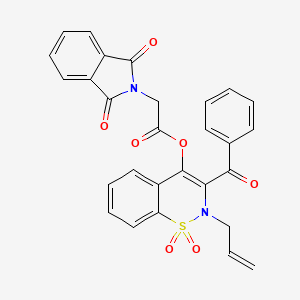
3-benzyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Introduction "3-benzyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one" is a compound that falls within the category of thiazolidin-4-ones, a group known for a broad spectrum of biological activities. This specific compound is of interest due to its unique structure and potential applications.
Synthesis Analysis
- Zidar, Kladnik, and Kikelj (2009) described the synthesis of similar thiazolidin-4-ones using microwave-assisted synthesis, starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).
- Popov-Pergal et al. (2010) synthesized derivatives of 5-substituted-2,4-thiazolidinedione, confirming their structures with spectroscopic techniques like IR, 1H NMR, and MS (Popov-Pergal et al., 2010).
Molecular Structure Analysis
- Delgado et al. (2005) analyzed the molecular structures of four thiazolidin-4-one compounds, revealing significant insights into their hydrogen-bonded dimers, chains of rings, and sheet structures (Delgado et al., 2005).
Chemical Reactions and Properties
- Bourahla et al. (2021) reported on the synthesis and testing of various thiazolidin-4-ones for their activity against protein kinases, indicating their potential use in treating neurological or oncological disorders (Bourahla et al., 2021).
Physical Properties Analysis
- The study by Kosma, Selzer, and Mereiter (2012) provides insights into the physical properties of a similar compound, highlighting its molecular structure and the interactions within its crystalline form (Kosma, Selzer, & Mereiter, 2012).
Chemical Properties Analysis
- In the research by Shelke et al. (2012), a series of thiazolidin-4-one derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, providing valuable data on the chemical properties of such compounds (Shelke et al., 2012).
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-2-12-23-17-10-8-15(9-11-17)13-18-19(22)21(20(24)25-18)14-16-6-4-3-5-7-16/h3-11,13H,2,12,14H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBBJGKJOHINX-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-benzyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4537992.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4537999.png)
![N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4538003.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4538006.png)
![methyl 2-{3-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4538019.png)
![N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4538027.png)


![2-cyclohexyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4538065.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4538080.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4538087.png)

